molecular formula C18H18ClN3O5 B4309827 DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE

DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE

Cat. No.: B4309827
M. Wt: 391.8 g/mol
InChI Key: NVIAVAHQQDGKQM-UHFFFAOYSA-N
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Description

Diethyl {[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino]methylene}malonate is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE typically involves multiple steps. One common method includes the condensation of diethyl malonate with 5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-4-carbaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group or the ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Diethyl {[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino]methylene}malonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester used in various organic syntheses.

    5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine: A precursor in the synthesis of the target compound.

    Phenylhydrazine derivatives: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

Diethyl {[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)amino]methylene}malonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

diethyl 2-[[(5-chloro-6-oxo-1-phenylpyridazin-4-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5/c1-3-26-17(24)13(18(25)27-4-2)10-20-14-11-21-22(16(23)15(14)19)12-8-6-5-7-9-12/h5-11,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIAVAHQQDGKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE
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DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE
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DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE
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DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE
Reactant of Route 5
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DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE
Reactant of Route 6
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DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE

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